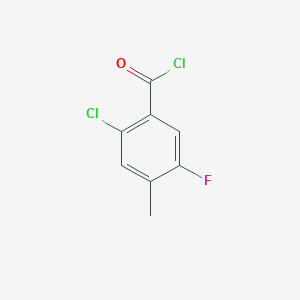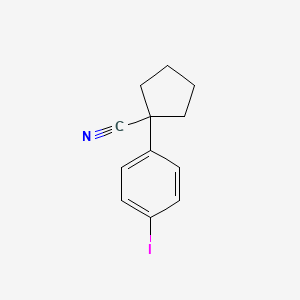
1-(4-Iodophenyl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12IN It is a derivative of cyclopentanecarbonitrile, where the phenyl ring is substituted with an iodine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-iodobenzyl cyanide with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodophenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups like hydroxyl or carbonyl groups.
Major Products Formed
Substitution Reactions: Products include 1-(4-azidophenyl)cyclopentanecarbonitrile or 1-(4-cyanophenyl)cyclopentanecarbonitrile.
Reduction Reactions: The major product is 1-(4-iodophenyl)cyclopentylamine.
Oxidation Reactions: Products include 1-(4-hydroxyphenyl)cyclopentanecarbonitrile or 1-(4-formylphenyl)cyclopentanecarbonitrile.
Applications De Recherche Scientifique
1-(4-Iodophenyl)cyclopentanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its target. Additionally, the nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopentanecarbonitrile: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)cyclopentanecarbonitrile: Contains a chlorine atom, which is smaller and less polarizable than iodine, leading to different chemical behavior.
1-(4-Fluorophenyl)cyclopentanecarbonitrile: The fluorine atom is the smallest halogen, resulting in unique electronic effects and reactivity compared to iodine.
Propriétés
IUPAC Name |
1-(4-iodophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLDUIRMHCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)


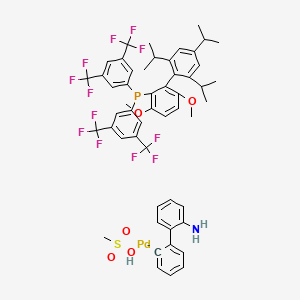

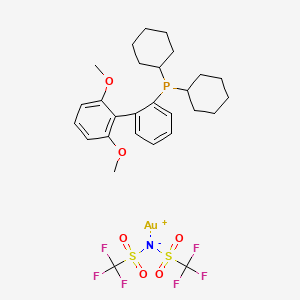


![acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B6316065.png)
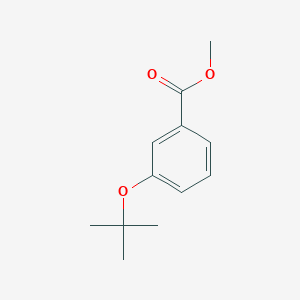
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)
![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)

